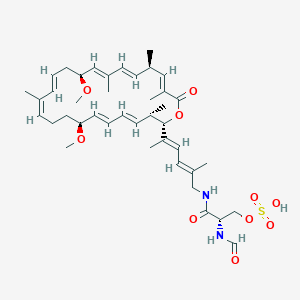

Iejimalide D free acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

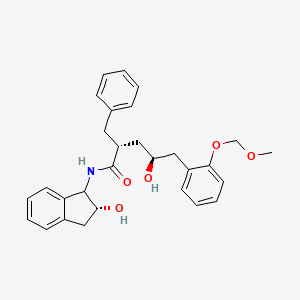

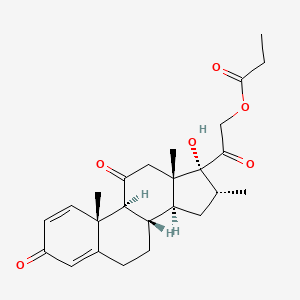

Iejimalide D free acid is a highly cytotoxic marine natural product belonging to the polyene macrolide family. It is known for its remarkable actin-depolymerizing capacity, which makes it a significant compound in chemical biology and medicinal chemistry .

準備方法

The total synthesis of Iejimalide D free acid involves a concise and convergent approach. The synthesis relies on an effective ring-closing metathesis (RCM) reaction of a cyclization precursor containing multiple double bonds. Due to the exceptional sensitivity of this polyunsaturated intermediate and its immediate precursors toward acid, base, and even gentle warming, the assembly process requires careful optimization of all individual transformations. Mild protocols for Stille and Suzuki reactions of elaborate coupling partners have been developed for this purpose .

化学反応の分析

Iejimalide D free acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: The compound can undergo substitution reactions, particularly in the presence of appropriate nucleophiles and electrophiles.

Common reagents and conditions used in these reactions include palladium-mediated alkylation, diethyl zinc, and Grubbs II catalyst for ring-closing metathesis . Major products formed from these reactions include various derivatives of this compound with modified functional groups.

科学的研究の応用

Iejimalide D free acid has several scientific research applications:

Chemistry: It serves as a probe molecule for studying chemical reactions and mechanisms.

Biology: The compound is used to study the actin cytoskeleton due to its actin-depolymerizing capacity.

Medicine: this compound is a promising lead structure for the development of novel anticancer agents.

Industry: The compound’s unique properties make it valuable for industrial applications, particularly in the development of new pharmaceuticals

作用機序

Iejimalide D free acid exerts its effects by targeting the actin cytoskeleton. It binds to actin filaments and induces their depolymerization, disrupting the microfilament network within cells. This mechanism is similar to that of latrunculins, which are standard compounds used in the field of actin research .

類似化合物との比較

Iejimalide D free acid is part of a family of compounds that includes Iejimalide A, B, and C. These compounds share similar structures and biological activities but differ in their polar head groups linked to the macrolide’s N-terminus. The unique structural modifications of this compound make it a valuable probe molecule and a promising lead structure for anticancer drug development .

特性

CAS番号 |

780005-85-8 |

|---|---|

分子式 |

C41H60N2O10S |

分子量 |

773.0 g/mol |

IUPAC名 |

[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21,23-pentamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] hydrogen sulfate |

InChI |

InChI=1S/C41H60N2O10S/c1-29-14-12-18-36(50-8)17-11-10-16-33(5)39(34(6)23-22-32(4)26-42-40(45)38(43-28-44)27-52-54(47,48)49)53-41(46)35(7)24-30(2)20-21-31(3)25-37(51-9)19-13-15-29/h10-11,13-17,20-25,28,30,33,36-39H,12,18-19,26-27H2,1-9H3,(H,42,45)(H,43,44)(H,47,48,49)/b15-13+,16-10+,17-11+,21-20+,29-14-,31-25+,32-22+,34-23+,35-24+/t30-,33+,36-,37+,38+,39+/m1/s1 |

InChIキー |

JDMSJZXIYXZTTL-CLRFZDQZSA-N |

異性体SMILES |

C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C(=C1)/C)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)O)NC=O)/C)C)OC)/C)OC)/C |

正規SMILES |

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C(=C1)C)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)O)NC=O)C)C)OC)C)OC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)